2-Methoxy-4-morpholinopyrimidine
Overview
Description
2-Methoxy-4-morpholinopyrimidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Methoxy-4-morpholinopyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are primarily hydrophobic, allowing this compound to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation . The compound’s ability to reduce iNOS and COX-2 mRNA expression further underscores its potential as an anti-inflammatory agent .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. In macrophage cells stimulated by lipopolysaccharides (LPS), it significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This reduction is accompanied by a decrease in the expression of iNOS and COX-2 proteins, highlighting its impact on cell signaling pathways and gene expression . Additionally, this compound influences cellular metabolism by modulating the activity of enzymes involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. It exhibits a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their activity . This inhibition leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response . Furthermore, molecular docking studies have shown that this compound effectively reduces the expression of iNOS and COX-2 mRNA, indicating its role in gene expression regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on iNOS and COX-2 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function . In vitro and in vivo studies have shown that this compound continues to exhibit anti-inflammatory properties over time, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the production of pro-inflammatory mediators without causing cytotoxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play pivotal roles in the production of nitric oxide and prostaglandins . By inhibiting these enzymes, this compound modulates metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation highlights its potential as a therapeutic agent for inflammation-associated disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on iNOS and COX-2 . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with iNOS and COX-2 . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function .
Properties
IUPAC Name |
4-(2-methoxypyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWOPITKPJAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274910 | |
Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-32-7 | |
Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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